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Compound of Interest

Compound Name:

Tert-butyl 4-(4-

nitrophenoxy)piperidine-1-

carboxylate

Cat. No.: B163254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR)

spectral data for key substituted piperidine derivatives. Due to the limited availability of

published, detailed ¹H and ¹³C NMR data for tert-butyl 4-(4-nitrophenoxy)piperidine-1-
carboxylate, this guide focuses on a close structural analog, tert-butyl 4-(4-

aminophenoxy)piperidine-1-carboxylate, and other related compounds. This comparison offers

valuable insights into the structural characterization of this class of molecules, which are pivotal

in medicinal chemistry and drug development.

I. Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 4-(4-

aminophenoxy)piperidine-1-carboxylate and two relevant alternative compounds: tert-butyl 4-

phenoxypiperidine-1-carboxylate and 1-Boc-4-hydroxypiperidine. These compounds share the

core 1-Boc-piperidine scaffold, with variations at the 4-position, allowing for a systematic

comparison of the influence of the substituent on the NMR chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b163254?utm_src=pdf-interest
https://www.benchchem.com/product/b163254?utm_src=pdf-body
https://www.benchchem.com/product/b163254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Solvent
Chemical
Shift (δ)
ppm

Multiplicit
y

Coupling
Constant
(J) Hz

Integratio
n

Assignme
nt

tert-Butyl

4-(4-

aminophen

oxy)piperidi

ne-1-

carboxylate

CDCl₃ 6.75 d 8.8 2H

Aromatic

CH (ortho

to NH₂)

6.63 d 8.8 2H

Aromatic

CH (meta

to NH₂)

4.34 m - 1H
O-CH

(piperidine)

3.70 m - 2H

N-CH₂

(piperidine,

axial)

3.51 br s - 2H NH₂

3.29 m - 2H

N-CH₂

(piperidine,

equatorial)

1.99 m - 2H
CH₂

(piperidine)

1.72 m - 2H
CH₂

(piperidine)

1.47 s - 9H C(CH₃)₃

tert-Butyl

4-

phenoxypi

peridine-1-

carboxylate

CDCl₃ 7.28 t 7.9 2H
Aromatic

CH (meta)
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6.94 t 7.3 1H
Aromatic

CH (para)

6.89 d 8.1 2H
Aromatic

CH (ortho)

4.51 m - 1H
O-CH

(piperidine)

3.75 m - 2H

N-CH₂

(piperidine,

axial)

3.35 m - 2H

N-CH₂

(piperidine,

equatorial)

2.05 m - 2H
CH₂

(piperidine)

1.80 m - 2H
CH₂

(piperidine)

1.48 s - 9H C(CH₃)₃

1-Boc-4-

hydroxypip

eridine

CDCl₃ 3.90 m - 1H
CH-OH

(piperidine)

3.75 m - 2H

N-CH₂

(piperidine,

axial)

3.10 m - 2H

N-CH₂

(piperidine,

equatorial)

1.90 m - 2H
CH₂

(piperidine)

1.55 m - 2H
CH₂

(piperidine)
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1.45 s - 9H C(CH₃)₃

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

tert-Butyl 4-(4-

aminophenoxy)piperid

ine-1-carboxylate

CDCl₃ 155.0 C=O (Boc)

149.9 Aromatic C-O

141.0 Aromatic C-NH₂

119.9
Aromatic CH (ortho to

NH₂)

115.8
Aromatic CH (meta to

NH₂)

79.6 C(CH₃)₃

72.8 O-CH (piperidine)

41.5 N-CH₂ (piperidine)

31.0 CH₂ (piperidine)

28.5 C(CH₃)₃

tert-Butyl 4-

phenoxypiperidine-1-

carboxylate

CDCl₃ 157.0 Aromatic C-O

154.9 C=O (Boc)

129.6 Aromatic CH (meta)

121.3 Aromatic CH (para)

116.3 Aromatic CH (ortho)

79.6 C(CH₃)₃

72.0 O-CH (piperidine)

41.2 N-CH₂ (piperidine)

30.9 CH₂ (piperidine)
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28.5 C(CH₃)₃

1-Boc-4-

hydroxypiperidine
CDCl₃ 154.9 C=O (Boc)

79.5 C(CH₃)₃

67.7 CH-OH (piperidine)

43.0 N-CH₂ (piperidine)

34.2 CH₂ (piperidine)

28.5 C(CH₃)₃

II. Experimental Protocol for NMR Spectroscopy
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for

small organic molecules, such as the piperidine derivatives discussed.

1. Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50

mg for ¹³C NMR into a clean, dry vial.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully

soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic

compounds.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary,

gently vortex or sonicate the mixture to ensure complete dissolution. The final solution

should be clear and free of any particulate matter.

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean,

dry 5 mm NMR tube. Avoid introducing any solid particles or creating air bubbles.

Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift

referencing (0.00 ppm).
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2. NMR Data Acquisition

Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: A standard single-pulse sequence is used.

Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic

molecules.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to

the lower natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of

all carbon nuclei.

Spectral Width: A spectral width of 0 to 220 ppm is typically used.

3. Data Processing

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g.,

MestReNova, TopSpin).

Processing steps include Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard (TMS).

For ¹H NMR, the signals are integrated to determine the relative number of protons.
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III. Workflow for NMR Spectral Data Comparison
The following diagram illustrates a logical workflow for the comparison and analysis of NMR

spectral data for different compounds.
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Caption: Workflow for comparative NMR analysis.
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IV. Objective Comparison and Interpretation
The provided NMR data allows for a clear comparison of the electronic effects of the

substituent at the 4-position of the piperidine ring.

Aromatic Protons: The chemical shifts of the aromatic protons are highly sensitive to the

nature of the substituent on the phenoxy ring. In the case of the aminophenoxy derivative,

the electron-donating amino group causes an upfield shift of the aromatic protons compared

to the unsubstituted phenoxy analog. This is a classic demonstration of the electronic effect

on proton chemical shifts.

Piperidine Protons: The protons on the piperidine ring show more subtle differences. The

chemical shift of the proton at the 4-position (O-CH) is influenced by the electron density of

the adjacent oxygen atom. The electron-donating amino group in the aminophenoxy

derivative leads to a slight upfield shift of this proton compared to the phenoxy derivative.

¹³C Chemical Shifts: The ¹³C NMR data corroborates the findings from the ¹H NMR spectra.

The aromatic carbon atoms in the aminophenoxy derivative show characteristic shifts

indicative of the electron-donating amino group. The chemical shifts of the piperidine carbons

are less affected, though subtle changes can be observed, reflecting the overall electronic

environment.

In conclusion, this comparative guide demonstrates the utility of NMR spectroscopy in

elucidating the structural features of substituted piperidine derivatives. The systematic analysis

of ¹H and ¹³C NMR data provides valuable information for confirming molecular structures and

understanding the electronic influence of various functional groups. This information is critical

for the design and synthesis of new chemical entities in drug discovery programs.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectral Data of
Substituted Piperidine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163254#tert-butyl-4-4-nitrophenoxy-piperidine-1-
carboxylate-nmr-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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